molecular formula C7H8BrNO3S B14840143 N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide

N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14840143
M. Wt: 266.11 g/mol
InChI Key: OIGIEUOGPJJIEH-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide typically involves the bromination of 2-hydroxyaniline followed by sulfonation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include de-brominated compounds.

Scientific Research Applications

N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, while the methanesulfonamide group can enhance solubility and reactivity. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide
  • N-(2-Bromo-5-hydroxyphenyl)methanesulfonamide
  • N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide

Uniqueness

N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

N-(2-bromo-6-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3

InChI Key

OIGIEUOGPJJIEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1Br)O

Origin of Product

United States

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